1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Description

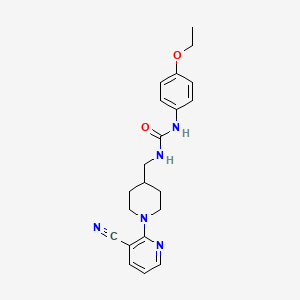

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a urea derivative featuring a piperidine core substituted with a 3-cyanopyridine moiety at the 1-position and a methylene-linked 4-ethoxyphenylurea group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea motifs are prevalent, such as kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-2-28-19-7-5-18(6-8-19)25-21(27)24-15-16-9-12-26(13-10-16)20-17(14-22)4-3-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXXUVSFLDOGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, a cyanopyridine moiety, and an ethoxyphenyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It may act as an inhibitor of specific enzymes or receptors, modulating pathways related to cell proliferation, apoptosis, and inflammation. The precise mechanisms are still under investigation but are believed to involve:

- Inhibition of soluble epoxide hydrolase (sEH) : This enzyme plays a role in the metabolism of fatty acids and is implicated in pain and inflammation pathways .

- Modulation of neurotransmitter systems : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and pain perception.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of urea derivatives similar to this compound. For instance:

- In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including renal carcinoma and endothelial cells. These studies indicated that the compounds could enhance inhibitory effects on tumor cells while overcoming multidrug resistance .

Pain Relief

Another area of interest is the analgesic properties associated with the compound. Research has shown that urea derivatives can reduce hyperalgesia in animal models, indicating their potential use in pain management therapies .

Study 1: Pharmacokinetic Evaluation

A study evaluated the pharmacokinetic parameters of related urea compounds in mice. The results showed substantial improvements in bioavailability and potency compared to previous analogs. For example, one derivative demonstrated a 1000-fold increase in potency over morphine in reducing pain responses .

Study 2: Antitumor Efficacy

In another investigation focusing on anticancer activity, a series of urea derivatives were synthesized and tested against Caki cancer cells. The findings revealed that certain modifications to the urea structure significantly enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer and analgesic effects | Inhibition of sEH |

| Related Urea Derivative | High cytotoxicity against cancer cells | Modulation of apoptotic pathways |

| Morphine | Analgesic | Opioid receptor agonism |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidinyl-urea derivatives. Below is a comparative analysis with structurally analogous molecules, focusing on substituents, synthesis strategies, and inferred properties:

Table 1: Structural Comparison of Piperidinyl-Urea Derivatives

Key Findings and Differentiation

Substituent Impact: The target compound’s 3-cyanopyridine distinguishes it from analogs with bromine (Compound 4) or adamantyl (ACPU). The cyano group may enhance binding to polar enzymatic pockets, whereas bromine or adamantyl groups prioritize hydrophobic interactions.

Synthetic Challenges: The target compound’s synthesis likely parallels methods in (EDCI/DMAP-mediated coupling) and (multi-step functionalization). However, the cyanopyridine group may require specialized handling due to its reactivity .

Therapeutic Potential: While ACPU and Compound 4 show explicit biological roles (fluorescent probes, glucokinase activation), the target compound’s 4-ethoxyphenylurea and cyanopyridine motifs suggest utility in kinase inhibition or antimicrobial synergy, akin to DMPI/CDFII in .

Q & A

Q. What are the recommended synthetic routes for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: React a substituted piperidine derivative (e.g., 1-(3-cyanopyridin-2-yl)piperidin-4-yl) with a methylating agent to introduce the methyl linker.

- Step 2: Couple the intermediate with a 4-ethoxyphenyl urea precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or acetonitrile .

- Optimization: Control temperature (40–60°C), use anhydrous conditions, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidine methylene at δ 3.1–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates batch reproducibility .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 410.18) .

Q. What preliminary in vitro assays are recommended to assess the compound's biological activity, particularly regarding enzyme inhibition?

Methodological Answer:

- Enzyme Inhibition Assays: Test against soluble epoxide hydrolase (sEH) using fluorescent substrates like 6,8-difluoro-4-methylumbelliferyl acetate. Measure IC values via fluorescence plate readers (ex/em: 330/450 nm) .

- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity via MTT assays (48–72 h incubation, IC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the piperidine and pyridine rings?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups on the pyridine ring. Compare binding affinities using surface plasmon resonance (SPR) .

- Biological Testing: Correlate substituent electronic effects (Hammett σ values) with sEH inhibition potency. Fluorine substitution (σ = 0.06) may enhance selectivity over bulkier groups (e.g., -CF, σ = 0.54) .

Q. What computational approaches are suitable for predicting binding modes and optimizing interactions with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with sEH’s catalytic triad (Asp335, His524, Tyr466). Focus on hydrogen bonding between the urea moiety and Tyr466 .

- Molecular Dynamics (MD): Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess conformational changes in the piperidine ring .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Assay Validation: Standardize enzyme sources (e.g., recombinant human sEH vs. rodent isoforms) and buffer conditions (pH 7.4, 25°C) .

- Control Experiments: Include known inhibitors (e.g., AUDA) to validate assay sensitivity. Replicate cell-based assays in triplicate with blinded scoring .

Q. What strategies can be employed to improve the compound's pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

Q. What are the best practices for designing control experiments when investigating the compound's mechanism of action?

Methodological Answer:

- Negative Controls: Use structurally similar but inactive analogs (e.g., urea replaced with amide) to rule off-target effects .

- Positive Controls: Compare with established inhibitors (e.g., TPPU for sEH) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.